![molecular formula C21H23N5O2 B2486076 [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326860-96-1](/img/structure/B2486076.png)

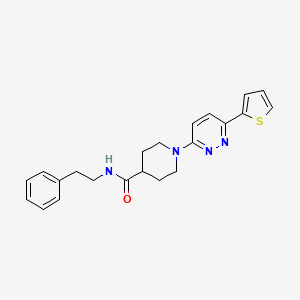

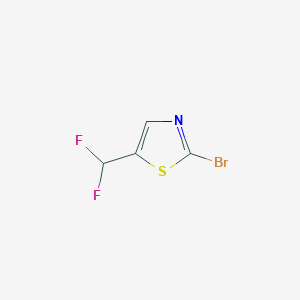

[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

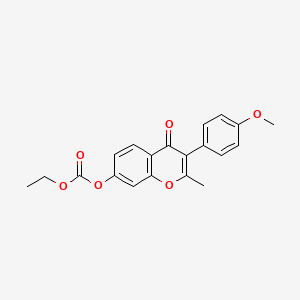

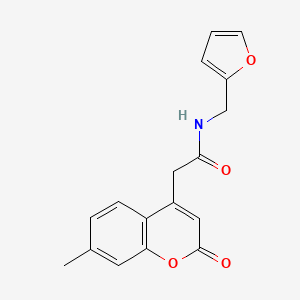

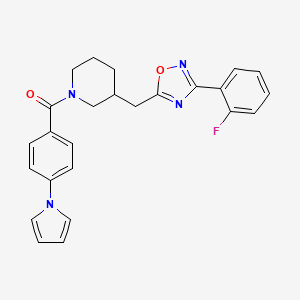

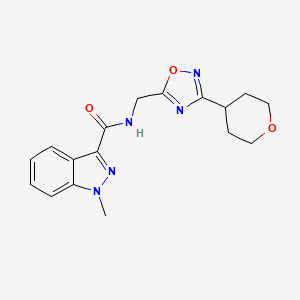

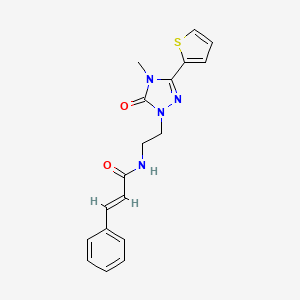

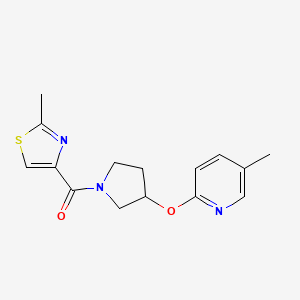

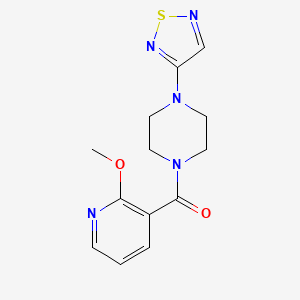

The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a 1,2,3-triazole ring, which is a key pharmacophore of several biologically active agents .

Molecular Structure Analysis

The compound’s structure would likely be characterized using spectroscopic techniques such as XRD, FT-IR, and NMR . Theoretical calculations could be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined experimentally and compared with theoretical calculations . The HOMO–LUMO energy gap, for instance, could be calculated and compared with the value obtained from the UV–Vis absorption spectrum .Applications De Recherche Scientifique

- Piperazines, like our compound, are essential in drug development due to their pharmacological properties. The presence of nitrogen atoms in the piperazine ring enhances water solubility and bioavailability, making them valuable scaffolds for designing therapeutic agents .

- Researchers can explore the potential of this compound as a lead structure for novel drugs targeting specific diseases. Its unique chemical features may contribute to the development of antiproliferative agents against various tumors .

- The compound has been synthesized and characterized using spectroscopic techniques (XRD, FT-IR, FT-Ra, and NMR). Theoretical calculations (DFT method) corroborate experimental results, providing insights into its geometric parameters and spectroscopic data .

- Investigating electronic properties (MEP, Fukuki functions, charge analyses), nonlinear optical behavior, and thermodynamic properties (heat capacity, entropy, enthalpy change, Gibbs free energy) sheds light on its behavior .

- The compound exhibits excellent nonlinear optical properties, with a first hyperpolarizability value significantly higher than that of urea (used for comparison). This property makes it promising for optical applications .

- Molecular docking studies support the experimental results, helping understand its interactions with biological targets .

- Further structural characterization using advanced techniques (e.g., HRMS, NMR) can enhance our understanding of its properties .

- Related piperazine analogs have been investigated for their affinity and selectivity toward specific receptors. This compound could be explored as a potential PET radioligand for imaging studies .

Drug Discovery and Medicinal Chemistry

Computational Chemistry and Theoretical Studies

Nonlinear Optical Properties

Antimicrobial Activity and Molecular Docking

Chemical Synthesis and Characterization

PET Radioligand Development

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are often associated with a wide range of pharmacological properties . They are considered to be the core of different therapeutic drug designs .

Mode of Action

It is known that piperazine derivatives can inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

It is known that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .

Pharmacokinetics

Nitrogen regions in the structures of drug-like molecules, such as this compound, increase their solubility in water and have an important effect on bioavailability .

Result of Action

It is known that piperazine derivatives can have antimicrobial activity .

Action Environment

It is known that the change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Safety and Hazards

Propriétés

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-16-6-8-17(9-7-16)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBMWZHKMUGBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)